molecular formula C17H24O2 B14190261 6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol CAS No. 835596-35-5

6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol

Cat. No.: B14190261
CAS No.: 835596-35-5
M. Wt: 260.4 g/mol
InChI Key: NETHXBKWPXXKAI-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol is an organic compound characterized by its unique structure, which includes two methyl groups, a phenyl group, and two hydroxyl groups attached to a nonadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to introduce hydroxyl groups across the double bonds . Another method involves the use of the Diels-Alder reaction, where a diene and a dienophile react to form a cyclic compound, which can then be further modified to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale dihydroxylation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-1-phenylnona-3,6-diene-1,9-diol is unique due to its combination of functional groups and structural features, which provide a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

835596-35-5

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

6,7-dimethyl-1-phenylnona-3,6-diene-1,9-diol

InChI

InChI=1S/C17H24O2/c1-14(15(2)12-13-18)8-6-7-11-17(19)16-9-4-3-5-10-16/h3-7,9-10,17-19H,8,11-13H2,1-2H3

InChI Key

NETHXBKWPXXKAI-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CC=CCC(C1=CC=CC=C1)O)CCO

Origin of Product

United States

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